molecular formula C8H10N2O3S B2773442 Ethyl 2-(acetylamino)-1,3-thiazole-4-carboxylate CAS No. 92819-12-0

Ethyl 2-(acetylamino)-1,3-thiazole-4-carboxylate

Cat. No. B2773442
CAS RN: 92819-12-0
M. Wt: 214.24
InChI Key: RJJRNCMTKFEYCB-UHFFFAOYSA-N
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Description

Ethyl 2-(acetylamino)-1,3-thiazole-4-carboxylate, also known as EATC, is a thiazole derivative that has been studied for its wide range of applications in scientific research. It has been used in various fields such as organic synthesis, biochemistry, and drug development. EATC is a versatile compound that has a variety of potential applications due to its unique chemical structure.

Scientific Research Applications

Transformations into Pyridine and Pyrimidine Derivatives

  • A study detailed the transformation of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates through interactions with aromatic amines, showcasing a pathway to synthesize pyridine derivatives with potential bioactive properties (Albreht et al., 2009).

Synthesis of Benzothiazole and Pyrimidine Derivatives

  • Another research effort led to the convenient synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives. These compounds were synthesized through the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various arylidinemalononitrile derivatives, demonstrating a versatile method for creating thiazole and pyridine cores with potential for further chemical modification and study (Mohamed, 2021).

Antioxidant and Antitumor Evaluation

  • The synthesis, characterization, and evaluation of new thiazolidine and thiazolidinone derivatives were reported, starting from 2‐(2‐Cyano‐acetylamino)‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐3‐carboxylic acid ethyl ester. These compounds exhibited promising antioxidant and antitumor activities, highlighting the potential therapeutic applications of derivatives synthesized from ethyl 2-(acetylamino)-1,3-thiazole-4-carboxylate (Gouda & Abu‐Hashem, 2011).

Structural and Spectroscopic Characterization

  • Research on ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate and related compounds provided insights into their molecular structures through X-ray crystallography. This study contributes to the understanding of the structural basis of these thiazole derivatives, which is crucial for their further application in drug design and material science (Lynch & Mcclenaghan, 2004).

properties

IUPAC Name

ethyl 2-acetamido-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c1-3-13-7(12)6-4-14-8(10-6)9-5(2)11/h4H,3H2,1-2H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJRNCMTKFEYCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24826973
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Ethyl 2-(acetylamino)-1,3-thiazole-4-carboxylate

Synthesis routes and methods

Procedure details

To an ice-cold mixture of ethyl 2-amino-1,3-thiazole-4-carboxylate hydrobromide (80 g), pyridine (52.5 g) and dichloromethane (800 ml) was added acetyl chloride (27.3 g) dropwise at 0° C., and the mixture was stirred for 30 minutes at the same temperature. The reaction mixture was washed with water (500 ml), dried over sodium sulfate and concentrated in vacuo. The crystalline residue was collected and washed with ethyl acetate to give ethyl 2-(acetylamino)-1,3-thiazole-4-carboxylate (60 g).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
52.5 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
27.3 g
Type
reactant
Reaction Step Two

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